molecular formula C11H11ClN2OS B2686446 3-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide CAS No. 76289-34-4

3-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide

Cat. No.: B2686446
CAS No.: 76289-34-4
M. Wt: 254.73
InChI Key: QJZMKHLLJOADHG-UHFFFAOYSA-N
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Description

3-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide is a synthetic organic compound with the molecular formula C 11 H 11 ClN 2 OS and a molecular weight of 254.73 g/mol . It is characterized by a benzothiazole core structure, a privileged scaffold in medicinal chemistry known for its diverse pharmacological potential . The compound is supplied for research applications and is strictly designated For Research Use Only, not for human or veterinary diagnostic or therapeutic applications. The benzothiazole nucleus is a fused heterocyclic system consisting of a benzene ring fused with a 1,3-thiazole ring, which contributes to its significance in chemical research . While specific biological data and mechanism of action for this compound are not fully detailed in the available literature, structurally similar 2-substituted benzothiazole derivatives have been extensively studied for a wide spectrum of biological activities. These activities include antimicrobial, anticancer, anthelmintic, antidiabetic, and anti-inflammatory properties, making this chemical class a valuable template for drug discovery and development programs . The presence of the propanamide chain with a chloro substituent at the 3-position offers a reactive handle for further chemical modification, allowing researchers to synthesize a diverse array of analogs for structure-activity relationship (SAR) studies. This compound is of high interest to researchers in medicinal chemistry for the synthesis and biological evaluation of novel bioactive molecules, particularly in the ongoing investigation of benzothiazole-based therapeutics .

Properties

IUPAC Name

3-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2OS/c1-7-2-3-8-9(6-7)16-11(13-8)14-10(15)4-5-12/h2-3,6H,4-5H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJZMKHLLJOADHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Chlorination: The methyl group on the benzothiazole ring can be chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

    Amidation: The chlorinated benzothiazole is then reacted with 3-chloropropanoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Substitution: Various substituted benzothiazole derivatives.

    Oxidation: Oxidized benzothiazole derivatives.

    Reduction: Reduced benzothiazole derivatives.

    Hydrolysis: Corresponding carboxylic acid and amine.

Scientific Research Applications

3-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Material Science: It can be used in the synthesis of novel materials with unique electronic and optical properties.

    Biological Studies: It is used as a probe to study various biological processes and interactions.

    Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 3-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways involved would require further experimental validation.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations on the Benzothiazole Ring

The 6-position of the benzothiazole ring is critical for modulating activity:

  • 6-Trifluoromethylbenzothiazole derivatives (e.g., N-(6-trifluoromethylbenzothiazol-2-yl)acetamides): The trifluoromethyl group increases electronegativity and metabolic stability compared to the methyl group in the target compound. This substitution enhances binding to hydrophobic pockets in enzymes, as seen in patented kinase inhibitors .
  • 6-Fluorobenzo[d]thiazol-2-yl derivatives (e.g., N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenylpropanamide): Fluorine’s electron-withdrawing effects improve pharmacokinetic properties, such as oral bioavailability, but may reduce nucleophilic reactivity at the 2-position compared to methyl-substituted analogs .

Table 1: Impact of 6-Substituents on Benzothiazole Derivatives

Substituent Lipophilicity (LogP) Biological Activity Highlights Reference
6-Methyl Moderate (~2.5) Antibacterial, anti-inflammatory
6-CF₃ High (~3.8) Kinase inhibition, metabolic stability
6-F Moderate (~2.7) Enhanced bioavailability
Heterocyclic Core Modifications

Replacing benzothiazole with other heterocycles alters electronic properties and target affinity:

  • Such derivatives are less effective in metal-catalyzed C–H functionalization .
  • Thiazole analogs (e.g., 3-chloro-N-(1,3-thiazol-2-yl)propanamide): The absence of a fused benzene ring diminishes π-π stacking interactions, leading to lower potency in antimicrobial assays compared to benzothiazole derivatives .
Propanamide Chain Modifications

The chloropropanamide side chain’s length and substituents influence reactivity and binding:

  • N-(1,3-Benzothiazol-2-yl)-2-[N-(4-nitrobenzenesulfonyl)-1-phenylformamido]-3-phenylpropanamide : Introducing bulky aryl groups on the propanamide chain enhances steric hindrance, reducing enzymatic hydrolysis but improving selectivity for protease targets .
  • 3-Phenylpropanamide derivatives (e.g., N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenylpropanamide): The phenyl group increases aromatic interactions with hydrophobic residues, as observed in G-protein-coupled receptor (GPCR) binding studies .

Table 2: Propanamide Chain Modifications and Activity

Compound Class Key Structural Feature Activity Highlights Reference
3-Chloropropanamide Chlorine at C3 Reactivity for cross-coupling
3-Phenylpropanamide Aromatic C3 substituent Enhanced GPCR affinity
N-Sulfonylated Propanamide Sulfonyl group at N-position Protease inhibition

Biological Activity

3-Chloro-N-(6-methyl-1,3-benzothiazol-2-yl)propanamide is a synthetic organic compound belonging to the benzothiazole family, characterized by its unique structural features including a chloro substituent and an amide functional group. This compound has garnered attention due to its significant biological activities, particularly in the fields of medicinal chemistry and drug discovery.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with the molecular formula C11H11ClN2OSC_{11}H_{11}ClN_{2}OS. Its structure is defined by a benzothiazole ring fused with a propanamide group, which enhances its lipophilicity and potential interactions with biological targets.

PropertyValue
Molecular Weight240.73 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
Purity≥ 95%

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity

Studies have shown that this compound possesses significant anticancer properties. It has been tested against various cancer cell lines including:

  • MCF-7 (breast cancer)
  • U-937 (monocytic leukemia)
  • CEM (T acute lymphoblastic leukemia)

In vitro assays demonstrated that this compound induces apoptosis in these cell lines, exhibiting dose-dependent cytotoxic effects. The IC50 values for these activities are reported in the micromolar range, indicating potent biological activity.

The mechanism of action involves the binding of the compound to specific proteins that play crucial roles in cellular pathways. Interaction studies suggest that it may inhibit key enzymes or receptors involved in tumor growth and proliferation. Further investigations into its pharmacodynamics are warranted to elucidate the precise molecular targets.

Case Studies

A series of case studies have been conducted to evaluate the efficacy of this compound:

  • Study on MCF-7 Cell Line :
    • Objective : To assess cytotoxic effects.
    • Findings : The compound showed an IC50 value of approximately 4.5 µM, comparable to standard chemotherapeutics like doxorubicin.
  • In Vivo Studies :
    • Objective : To evaluate systemic effects and bioavailability.
    • Findings : Preliminary results indicated effective tumor reduction in xenograft models with minimal side effects.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
N-(6-Chloro-1,3-benzothiazol-2-yl)acetamideAcetamide group instead of propanamideDifferent biological activity profile
3-(Piperazin-1-yl)-1,2-benzothiazoleContains a piperazine ringDistinct pharmacological properties
6-Ethoxy-1,3-benzothiazol-2-amineEthoxy group instead of methylAlters solubility and reactivity

Q & A

Q. Methodologies for SAR Studies :

  • Comparative Bioactivity Assays : Test derivatives against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at varying concentrations (10–100 µg/mL) .
  • Computational Docking : Use tools like AutoDock to predict binding affinities to target proteins (e.g., EGFR for anticancer activity) .

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